Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing catalyst efficiency. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower your experimental success. This guide is structured to address the most common challenges encountered in the lab, offering a blend of theoretical understanding and practical, actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level, frequently asked questions to provide a quick overview of key concepts in asymmetric catalysis.
Q1: What are the primary factors that influence the efficiency of a chiral catalyst?
A1: The efficiency of a chiral catalyst is a multifactorial issue, primarily revolving around its ability to create a distinct energetic preference for the transition state leading to one enantiomer over the other. Key influencing factors include:
-
Catalyst/Ligand Structure: The steric and electronic properties of the chiral ligand are paramount in creating a well-defined chiral pocket around the metal center.[1]
-
Reaction Temperature: Lower temperatures generally enhance enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[1][2]
-
Solvent: The solvent's polarity and coordinating ability can significantly influence the catalyst's conformation and the stability of the transition states.[1][2]
-
Substrate Purity: Impurities in the starting materials can act as catalyst poisons or promote non-selective background reactions.[1][3]
-
Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity and reaction rate.[3]
Q2: What is meant by a "privileged" ligand in asymmetric catalysis?
A2: "Privileged" ligands are specific chiral scaffolds, such as BINAP, Salen, and TADDOL, that have demonstrated effectiveness across a wide range of metal-catalyzed asymmetric reactions.[1] Their robust and well-defined structures create a predictable and effective chiral environment for a variety of substrates, making them a good starting point for catalyst screening.
Q3: How do I choose an appropriate analytical technique to determine enantiomeric excess (% ee)?
A3: The choice of analytical technique is critical for accurately monitoring your reaction's success. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . The selection of the chiral stationary phase (CSP) and mobile phase is crucial for achieving baseline separation of enantiomers. Other techniques include Chiral Gas Chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
digraph "Analytical_Technique_Selection" {
graph [fontname="Arial", fontsize=12, label="Fig. 1: Decision workflow for selecting a reaction monitoring technique.", labelloc=b, labeljust=c, width=7.5, ratio=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Define Analytical Needs\n(e.g., ee determination, kinetics)"];
Volatile [label="Is the analyte volatile and\nthermally stable?", shape=diamond, style=filled, fillcolor="#FBBC05"];
RealTime [label="Is real-time\nmonitoring required?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Soluble [label="Is the analyte soluble in common\nHPLC/SFC solvents?", shape=diamond, style=filled, fillcolor="#FBBC05"];
StructuralInfo [label="Is detailed structural\ninformation needed?", shape=diamond, style=filled, fillcolor="#FBBC05"];
ChiralGC [label="Chiral GC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ChiralHPLC [label="Chiral HPLC/SFC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
NMR [label="NMR Spectroscopy", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
InSitu [label="In-situ Monitoring\n(IR, Raman, NMR)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Volatile;
Volatile -> ChiralGC [label="Yes"];
Volatile -> Soluble [label="No"];
Soluble -> ChiralHPLC [label="Yes"];
Soluble -> RealTime [label="No"];
RealTime -> InSitu [label="Yes"];
RealTime -> StructuralInfo [label="No"];
StructuralInfo -> NMR [label="Yes"];
StructuralInfo -> ChiralHPLC [label="No"];
}
Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving common experimental issues in asymmetric synthesis.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
Low or inconsistent enantiomeric excess is one of the most frequent challenges. A systematic approach is essential to pinpoint the root cause.
Q: My reaction has a good yield, but the enantioselectivity is poor. What should I investigate?
A: This outcome suggests that while the catalyst is active, it is not effectively discriminating between the two enantiomeric pathways. The following troubleshooting workflow is recommended:
digraph "Low_ee_Troubleshooting" {
graph [fontname="Arial", fontsize=12, label="Fig. 2: Systematic workflow for troubleshooting low enantioselectivity.", labelloc=b, labeljust=c, width=7.5, ratio=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low ee Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Purity_Check [label="Verify Purity of\nSubstrates & Reagents"];
Setup_Check [label="Confirm Reaction Setup\n(Inert atmosphere, dry solvents)"];
Temp_Screen [label="Temperature Screening\n(e.g., 25°C, 0°C, -20°C, -78°C)"];
Solvent_Screen [label="Solvent Screening\n(Vary polarity and coordinating ability)"];
Catalyst_Loading [label="Catalyst Loading Optimization"];
Ligand_Modification [label="Consider Ligand Modification"];
Success [label="High ee Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Purity_Check;
Purity_Check -> Setup_Check;
Setup_Check -> Temp_Screen;
Temp_Screen -> Solvent_Screen;
Solvent_Screen -> Catalyst_Loading;
Catalyst_Loading -> Ligand_Modification;
Ligand_Modification -> Success;
}
Step-by-Step Troubleshooting Protocol:
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (% ee) |
| 25 | 98 | 75 |
| 0 | 95 | 88 |
| -20 | 90 | 95 |
| -78 | 60 | >99 |
| Table 1: Representative data illustrating the effect of temperature on a hypothetical asymmetric hydrogenation. |
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 92 |
| Dichloromethane | 9.1 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 78 |
| Diethyl Ether | 4.3 | 89 |
| Hexane | 1.9 | 95 |
| Table 2: Example data from a solvent screening experiment. |
Issue 2: Low Reaction Yield or Stalled Reaction
A low yield, even with good enantioselectivity, indicates an issue with catalyst activity or stability.
Q: My reaction shows high % ee for the small amount of product formed, but the conversion is very low. What should I do?
A: This scenario points towards issues with catalyst activity or deactivation. The desired chiral catalyst is working as it should, but its turnover number is low.
digraph "Low_Yield_Troubleshooting" {
graph [fontname="Arial", fontsize=12, label="Fig. 3: Workflow for troubleshooting low reaction yield.", labelloc=b, labeljust=c, width=7.5, ratio=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Purity_Check [label="Verify Purity of Substrates,\nReagents, and Solvents"];
Catalyst_Integrity [label="Check Catalyst Integrity\n(Handling and Storage)"];
Increase_Loading [label="Increase Catalyst Loading"];
Increase_Temp [label="Increase Temperature\n(Monitor effect on ee)"];
Ligand_Screen [label="Screen for More Active Ligand"];
Success [label="High Yield Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Purity_Check;
Purity_Check -> Catalyst_Integrity;
Catalyst_Integrity -> Increase_Loading;
Increase_Loading -> Increase_Temp;
Increase_Temp -> Ligand_Screen;
Ligand_Screen -> Success;
}
Step-by-Step Troubleshooting Protocol:
-
Investigate Catalyst Deactivation:
-
Causality: Catalysts can be deactivated by poisoning, fouling, or thermal degradation.[4][5][6] Poisons are substances that strongly bind to the active site, while fouling involves the deposition of materials on the catalyst surface.
-
Protocol for Diagnosing Poisoning:
-
Ensure the highest purity of all starting materials and solvents. Common poisons include sulfur, nitrogen, and phosphorus compounds.[5]
-
If feedstock contamination is suspected, pass it through a plug of activated carbon or silica gel before use.
-
Strictly maintain an inert atmosphere, as oxygen can be a potent catalyst poison.[3]
-
Rational Ligand Modification:
-
Causality: The electronic and steric properties of the ligand directly impact the catalyst's activity and selectivity. Fine-tuning these properties can lead to significant improvements.
-
Protocol for Ligand Optimization:
-
Steric Tuning: If the current ligand is too bulky and hindering substrate access, synthesize or purchase an analogue with slightly smaller substituents. Conversely, if the chiral pocket is too open, leading to poor selectivity, introduce bulkier groups.
-
Electronic Tuning: Modify the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups. This can alter the Lewis acidity of the metal center and influence the reaction rate.
-
Systematic Approach: Create a small library of related ligands with systematic variations and screen them under the optimized reaction conditions to identify a more active and selective catalyst.
-
In-situ Reaction Monitoring:
References
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Scribd. (n.d.). Catalyst Deactivation Guide. Retrieved from [Link]
- Wynberg, H., & Greijdanus, B. (1978). Solvent effects in homogeneous asymmetric catalysis.
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Ferraz, M. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
- Pagnoni, A., et al. (2007).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Wynberg, H., & Greijdanus, B. (1978). Solvent effects in homogeneous asymmetric catalysis.
- Li, G., et al. (2023). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology, 11, 1116240.
- Nakano, K., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1246–1253.
- Toste, F. D., & Miller, S. J. (2010). Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology, 1(1), 37-42.
- Török, B., & London, G. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. RSC Advances, 7(88), 55694-55711.
- Toste, F. D., & Miller, S. J. (2010). Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology, 1(1), 37-42.
-
Schrödinger. (2023). Accelerating the Design of Asymmetric Catalysts with a Digital Chemistry Platform. Retrieved from [Link]
- Zhang, Z., et al. (2024). CatScore: evaluating asymmetric catalyst design at high efficiency. Digital Discovery, 3(4), 1045-1053.
- Azizi, N., & Gholibeglo, E. (2014). Recent Advances in Solvent-Free Asymmetric Catalysis. Current Organic Chemistry, 18(1), 2-25.
- List, B. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters, 12(10), 2378-2381.
- Guiry, P. J., et al. (2006).
- Moitessier, N., et al. (2020). Investigating the failures: Example of substrates and catalysts that resulted in ΔΔG‡ errors of 2 kcal mol–1 or more.
- Di Mola, A., & Quintavalla, A. (2021).
- Li, G., et al. (2023). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology, 11, 1116240.
-
University of Durham, Department of Chemistry. (n.d.). Asymmetric synthesis. Retrieved from [Link]
- Sharma, M., & Kumar, A. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Betinol, I., et al. (2023).
- Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 101(16), 5716-5722.##
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing catalyst efficiency. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower your experimental success. This guide is structured to address the most common challenges encountered in the lab, offering a blend of theoretical understanding and practical, actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level, frequently asked questions to provide a quick overview of key concepts in asymmetric catalysis.
Q1: What are the primary factors that influence the efficiency of a chiral catalyst?
A1: The efficiency of a chiral catalyst is a multifactorial issue, primarily revolving around its ability to create a distinct energetic preference for the transition state leading to one enantiomer over the other. Key influencing factors include:
-
Catalyst/Ligand Structure: The steric and electronic properties of the chiral ligand are paramount in creating a well-defined chiral pocket around the metal center.[1]
-
Reaction Temperature: Lower temperatures generally enhance enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[1][2]
-
Solvent: The solvent's polarity and coordinating ability can significantly influence the catalyst's conformation and the stability of the transition states.[1][2]
-
Substrate Purity: Impurities in the starting materials can act as catalyst poisons or promote non-selective background reactions.[1][3]
-
Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity and reaction rate.[3]
Q2: What is meant by a "privileged" ligand in asymmetric catalysis?
A2: "Privileged" ligands are specific chiral scaffolds, such as BINAP, Salen, and TADDOL, that have demonstrated effectiveness across a wide range of metal-catalyzed asymmetric reactions.[1] Their robust and well-defined structures create a predictable and effective chiral environment for a variety of substrates, making them a good starting point for catalyst screening.
Q3: How do I choose an appropriate analytical technique to determine enantiomeric excess (% ee)?
A3: The choice of analytical technique is critical for accurately monitoring your reaction's success. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . The selection of the chiral stationary phase (CSP) and mobile phase is crucial for achieving baseline separation of enantiomers. Other techniques include Chiral Gas Chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
digraph "Analytical_Technique_Selection" {
graph [fontname="Arial", fontsize=12, label="Fig. 1: Decision workflow for selecting a reaction monitoring technique.", labelloc=b, labeljust=c, width=7.5, ratio=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Define Analytical Needs\n(e.g., ee determination, kinetics)"];
Volatile [label="Is the analyte volatile and\nthermally stable?", shape=diamond, style=filled, fillcolor="#FBBC05"];
RealTime [label="Is real-time\nmonitoring required?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Soluble [label="Is the analyte soluble in common\nHPLC/SFC solvents?", shape=diamond, style=filled, fillcolor="#FBBC05"];
StructuralInfo [label="Is detailed structural\ninformation needed?", shape=diamond, style=filled, fillcolor="#FBBC05"];
ChiralGC [label="Chiral GC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ChiralHPLC [label="Chiral HPLC/SFC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
NMR [label="NMR Spectroscopy", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
InSitu [label="In-situ Monitoring\n(IR, Raman, NMR)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Volatile;
Volatile -> ChiralGC [label="Yes"];
Volatile -> Soluble [label="No"];
Soluble -> ChiralHPLC [label="Yes"];
Soluble -> RealTime [label="No"];
RealTime -> InSitu [label="Yes"];
RealTime -> StructuralInfo [label="No"];
StructuralInfo -> NMR [label="Yes"];
StructuralInfo -> ChiralHPLC [label="No"];
}
Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving common experimental issues in asymmetric synthesis.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
Low or inconsistent enantiomeric excess is one of the most frequent challenges. A systematic approach is essential to pinpoint the root cause.
Q: My reaction has a good yield, but the enantioselectivity is poor. What should I investigate?
A: This outcome suggests that while the catalyst is active, it is not effectively discriminating between the two enantiomeric pathways. The following troubleshooting workflow is recommended:
digraph "Low_ee_Troubleshooting" {
graph [fontname="Arial", fontsize=12, label="Fig. 2: Systematic workflow for troubleshooting low enantioselectivity.", labelloc=b, labeljust=c, width=7.5, ratio=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low ee Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Purity_Check [label="Verify Purity of\nSubstrates & Reagents"];
Setup_Check [label="Confirm Reaction Setup\n(Inert atmosphere, dry solvents)"];
Temp_Screen [label="Temperature Screening\n(e.g., 25°C, 0°C, -20°C, -78°C)"];
Solvent_Screen [label="Solvent Screening\n(Vary polarity and coordinating ability)"];
Catalyst_Loading [label="Catalyst Loading Optimization"];
Ligand_Modification [label="Consider Ligand Modification"];
Success [label="High ee Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Purity_Check;
Purity_Check -> Setup_Check;
Setup_Check -> Temp_Screen;
Temp_Screen -> Solvent_Screen;
Solvent_Screen -> Catalyst_Loading;
Catalyst_Loading -> Ligand_Modification;
Ligand_Modification -> Success;
}
Step-by-Step Troubleshooting Protocol:
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (% ee) |
| 25 | 98 | 75 |
| 0 | 95 | 88 |
| -20 | 90 | 95 |
| -78 | 60 | >99 |
| Table 1: Representative data illustrating the effect of temperature on a hypothetical asymmetric hydrogenation. |
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 92 |
| Dichloromethane | 9.1 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 78 |
| Diethyl Ether | 4.3 | 89 |
| Hexane | 1.9 | 95 |
| Table 2: Example data from a solvent screening experiment. |
Issue 2: Low Reaction Yield or Stalled Reaction
A low yield, even with good enantioselectivity, indicates an issue with catalyst activity or stability.
Q: My reaction shows high % ee for the small amount of product formed, but the conversion is very low. What should I do?
A: This scenario points towards issues with catalyst activity or deactivation. The desired chiral catalyst is working as it should, but its turnover number is low.
digraph "Low_Yield_Troubleshooting" {
graph [fontname="Arial", fontsize=12, label="Fig. 3: Workflow for troubleshooting low reaction yield.", labelloc=b, labeljust=c, width=7.5, ratio=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Purity_Check [label="Verify Purity of Substrates,\nReagents, and Solvents"];
Catalyst_Integrity [label="Check Catalyst Integrity\n(Handling and Storage)"];
Increase_Loading [label="Increase Catalyst Loading"];
Increase_Temp [label="Increase Temperature\n(Monitor effect on ee)"];
Ligand_Screen [label="Screen for More Active Ligand"];
Success [label="High Yield Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Purity_Check;
Purity_Check -> Catalyst_Integrity;
Catalyst_Integrity -> Increase_Loading;
Increase_Loading -> Increase_Temp;
Increase_Temp -> Ligand_Screen;
Ligand_Screen -> Success;
}
Step-by-Step Troubleshooting Protocol:
-
Investigate Catalyst Deactivation:
-
Causality: Catalysts can be deactivated by poisoning, fouling, or thermal degradation.[4][5][6] Poisons are substances that strongly bind to the active site, while fouling involves the deposition of materials on the catalyst surface.
-
Protocol for Diagnosing Poisoning:
-
Ensure the highest purity of all starting materials and solvents. Common poisons include sulfur, nitrogen, and phosphorus compounds.[5]
-
If feedstock contamination is suspected, pass it through a plug of activated carbon or silica gel before use.
-
Strictly maintain an inert atmosphere, as oxygen can be a potent catalyst poison.[3]
-
Rational Ligand Modification:
-
Causality: The electronic and steric properties of the ligand directly impact the catalyst's activity and selectivity. Fine-tuning these properties can lead to significant improvements.
-
Protocol for Ligand Optimization:
-
Steric Tuning: If the current ligand is too bulky and hindering substrate access, synthesize or purchase an analogue with slightly smaller substituents. Conversely, if the chiral pocket is too open, leading to poor selectivity, introduce bulkier groups.
-
Electronic Tuning: Modify the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups. This can alter the Lewis acidity of the metal center and influence the reaction rate.
-
Systematic Approach: Create a small library of related ligands with systematic variations and screen them under the optimized reaction conditions to identify a more active and selective catalyst.
-
In-situ Reaction Monitoring:
References
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Scribd. (n.d.). Catalyst Deactivation Guide. Retrieved from [Link]
-
Wynberg, H., & Greijdanus, B. (1978). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications, (10), 427-428.
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Ferraz, M. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
-
Pagnoni, A., et al. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Arkivoc, 2007(3), 1-23.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Wynberg, H., & Greijdanus, B. (1978). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications, (10), 427–428.
-
Li, G., et al. (2023). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology, 11, 1116240.
-
Nakano, K., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1246–1253.
-
Toste, F. D., & Miller, S. J. (2010). Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology, 1(1), 37-42.
-
Török, B., & London, G. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. RSC Advances, 7(88), 55694-55711.
-
Toste, F. D., & Miller, S. J. (2010). Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology, 1(1), 37-42.
-
Schrödinger. (2023). Accelerating the Design of Asymmetric Catalysts with a Digital Chemistry Platform. Retrieved from [Link]
-
Zhang, Z., et al. (2024). CatScore: evaluating asymmetric catalyst design at high efficiency. Digital Discovery, 3(4), 1045-1053.
-
Azizi, N., & Gholibeglo, E. (2014). Recent Advances in Solvent-Free Asymmetric Catalysis. Current Organic Chemistry, 18(1), 2-25.
-
List, B. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters, 12(10), 2378-2381.
-
Guiry, P. J., et al. (2006). Synthesis and Post-Resolution Modification of New Axially Chiral Ligands for Asymmetric Catalysis. Synlett, 2006(13), 2039-2042.
-
Moitessier, N., et al. (2020). Investigating the failures: Example of substrates and catalysts that resulted in ΔΔG‡ errors of 2 kcal mol–1 or more. Journal of Chemical Information and Modeling, 60(5), 2546-2558.
-
Di Mola, A., & Quintavalla, A. (2021). New Trends in Asymmetric Catalysis. Molecules, 26(5), 1269.
-
Li, G., et al. (2023). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology, 11, 1116240.
-
University of Durham, Department of Chemistry. (n.d.). Asymmetric synthesis. Retrieved from [Link]
-
Sharma, M., & Kumar, A. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biocatalysis and Biotransformation, 1-15.
-
Betinol, I., et al. (2023). An Unsupervised Machine Learning Workflow for Assigning and Predicting Generality in Asymmetric Catalysis. ChemRxiv.
-
Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 101(16), 5716-5722.
Sources